

pinacolone structure and functional groups

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Compound of Interest

Compound Name: *Pinacol*

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An In-depth Technical Guide to the Structure and Functional Groups of **Pinacolone**

Introduction

Pinacolone, systematically known as 3,3-dimethylbutan-2-one, is an aliphatic, acyclic ketone with significant applications in the synthesis of pharmaceuticals, fungicides, herbicides, and pesticides.^{[1][2]} Its chemical structure, characterized by a sterically hindered carbonyl group, imparts unique reactivity and makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of the structure, functional groups, and key synthetic protocols related to **pinacolone**, tailored for professionals in chemical research and drug development.

Molecular Structure and Identification

Pinacolone is a colorless liquid with a characteristic odor reminiscent of peppermint or camphor.^{[3][4]} The molecule is an asymmetrical ketone, featuring a carbonyl group positioned next to a bulky tert-butyl group.^{[1][3]} This steric hindrance significantly influences the chemical reactivity of the carbonyl carbon.

Key Identifiers and Physicochemical Properties

The fundamental properties and identifiers of **pinacolone** are summarized in the table below for quick reference.

Identifier	Value
IUPAC Name	3,3-dimethylbutan-2-one
Synonyms	tert-Butyl methyl ketone, Pinacolin
CAS Number	75-97-8
Molecular Formula	C ₆ H ₁₂ O
Molar Mass	100.16 g/mol
Appearance	Colorless liquid
Density	0.801 g/cm ³ at 25 °C
Boiling Point	106 °C
SMILES	<chem>CC(=O)C(C)(C)C</chem>
InChI Key	PJGSXYOJTGTZAV-UHFFFAOYSA-N

Structural Diagram

The 2D structure of **pinacolone**, highlighting its constituent atoms and bonding, is depicted below.

Figure 1: 2D chemical structure of **pinacolone**.

Functional Groups and Reactivity

Pinacolone's chemical behavior is primarily dictated by its two main functional components: the carbonyl group and the α -methyl group.

- Ketone (Carbonyl Group):** The C=O group is the primary site of reactivity, undergoing typical ketone reactions such as reduction, reductive amination, and nucleophilic addition.^{[3][4]} However, the adjacent bulky tert-butyl group provides significant steric hindrance, which can moderate the rate of reaction at the carbonyl carbon compared to less hindered ketones.
- α -Methyl Group:** The methyl group adjacent to the carbonyl (the α -carbon) possesses acidic protons. This allows **pinacolone** to participate in reactions at this position, most notably

condensation reactions, such as aldol condensations, under appropriate basic or acidic conditions.[3][4]

Spectroscopic Characterization

The structure of **pinacolone** can be unequivocally confirmed through various spectroscopic techniques. The key quantitative data from these analyses are summarized below.

Spectroscopic Technique	Feature	Typical Value (cm ⁻¹ or δ)
Infrared (IR)	C=O stretch	~1715 cm ⁻¹
C-H stretch (sp ³)	2870-2970 cm ⁻¹	
¹ H NMR	-C(CH ₃) ₃ (tert-butyl)	~1.1 ppm (singlet, 9H)
	-C(=O)CH ₃ (methyl)	~2.1 ppm (singlet, 3H)
¹³ C NMR	C=O (carbonyl)	~214.3 ppm
	-C(CH ₃) ₃ (quat. C)	~44.3 ppm
	-C(CH ₃) ₃ (tert-butyl)	~26.3 ppm
	-C(=O)CH ₃ (methyl)	~24.6 ppm

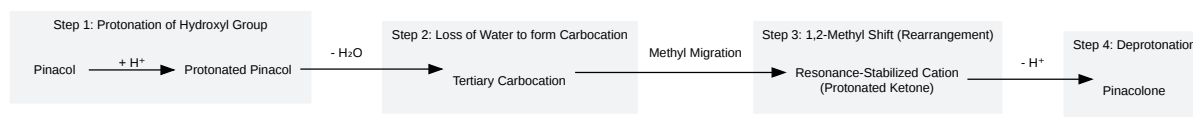
Note: NMR chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference and can vary slightly based on the solvent used.[5] The IR spectrum is notable for the strong absorbance of the carbonyl group, which distinguishes it clearly from its precursor, **pinacol**, which shows a broad O-H stretch around 3200-3600 cm⁻¹ and lacks the characteristic C=O peak.[1][6]

Synthesis via Pinacol Rearrangement

The most classic and well-known synthesis of **pinacolone** is through the acid-catalyzed **pinacol** rearrangement of **pinacol** (2,3-dimethyl-2,3-butanediol).[7] This reaction is a hallmark example of a 1,2-alkyl shift and a carbocation rearrangement.

Reaction Mechanism

The **pinacol** rearrangement proceeds through a multi-step mechanism initiated by an acid catalyst.



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Figure 2: Workflow of the **Pinacol** Rearrangement mechanism.

- **Protonation of a Hydroxyl Group:** The reaction is initiated by the protonation of one of the hydroxyl groups of **pinacol** by a strong acid (e.g., H_2SO_4), forming a good leaving group (water).^[8]
- **Formation of a Carbocation:** The protonated hydroxyl group departs as a water molecule, generating a tertiary carbocation.^[8]
- **1,2-Methyl Shift:** A methyl group from the adjacent carbon migrates to the positively charged carbon. This rearrangement is the key step and is driven by the formation of a more stable, resonance-stabilized oxonium ion.^{[7][8]}
- **Deprotonation:** The resulting protonated ketone is deprotonated by a base (such as water or the conjugate base of the acid catalyst) to yield the final product, **pinacolone**.^[8]

Experimental Protocol: Synthesis of Pinacolone from Pinacol Hydrate

The following protocol is adapted from a standard procedure for the synthesis of **pinacolone**.^[3]

Materials:

- **Pinacol** hydrate (250 g)

- 6 N Sulfuric acid (400 mL)
- Concentrated Sulfuric acid (60 mL)
- Calcium chloride (anhydrous, for drying)
- Boiling chips
- Distillation apparatus
- Separatory funnel
- Round-bottom flask (1 L)

Procedure:

- A 1-L round-bottom flask is charged with 400 mL of 6 N sulfuric acid and 250 g of **pinacol** hydrate.^[3]
- The mixture is heated, and the product is distilled from the reaction mixture. The distillation is continued until the upper layer of **pinacolone** in the distillate ceases to increase in volume.^[3]
- The **pinacolone** layer is separated from the aqueous layer in the distillate. The aqueous layer is returned to the reaction flask.
- 60 mL of concentrated sulfuric acid is cautiously added to the aqueous layer in the flask, followed by a second 250 g portion of **pinacol** hydrate. The distillation and separation process is repeated.^[3] This can be repeated for a total of four batches using 1 kg of **pinacol** hydrate.
- The combined crude **pinacolone** fractions are washed with 5% sodium carbonate solution to neutralize any residual acid, followed by a water wash.
- The organic layer is dried over anhydrous calcium chloride.
- The dried liquid is filtered and purified by fractional distillation. The fraction boiling between 103-107 °C is collected as pure **pinacolone**. The typical yield is 65-72%.^[3]

Safety Precautions: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood, using appropriate personal protective equipment (gloves, safety goggles, lab coat). The reaction is exothermic, especially upon the addition of acid.

Conclusion

Pinacolone is a structurally important ketone whose reactivity is defined by the interplay between its carbonyl group and the adjacent sterically demanding tert-butyl group. Its synthesis via the **pinacol** rearrangement is a fundamentally important reaction in organic chemistry. A thorough understanding of its structure, properties, and synthetic pathways is essential for its effective application in the development of new chemical entities in the pharmaceutical and agrochemical industries.

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